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molecular formula C8H4BrF3O2 B2630078 Methyl 3-bromo-2,4,5-trifluorobenzoate CAS No. 195532-60-6

Methyl 3-bromo-2,4,5-trifluorobenzoate

Cat. No. B2630078
M. Wt: 269.017
InChI Key: HKCUQFNDBXGXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133260

Procedure details

772 g of 3-bromo-2,4,5-trifluoro-benzoylfluoride are added dropwise with ice-cooling to a mixture of 1460 ml of methanol and 340 g of triethylamine. Stirring is carried out at room temperature for 1 hour. The reaction mixture is concentrated, the residue is taken up in water and methylene chloride, and the aqueous phase is again extracted by shaking with methylene chloride. After drying the organic phase over sodium sulphate, it is concentrated and the residue is distilled in vacuo. 752.4 g of methyl 3-bromo-2,4,5-trifluoro-benzoate of boiling point 122° C./20 mbar are obtained.
Quantity
772 g
Type
reactant
Reaction Step One
Quantity
1460 mL
Type
reactant
Reaction Step Two
Quantity
340 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5](F)=[O:6].[CH3:14][OH:15]>C(N(CC)CC)C>[Br:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([O:15][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
772 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)F)C=C(C1F)F)F
Step Two
Name
Quantity
1460 mL
Type
reactant
Smiles
CO
Name
Quantity
340 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
methylene chloride, and the aqueous phase is again extracted
STIRRING
Type
STIRRING
Details
by shaking with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over sodium sulphate, it
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 752.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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